molecular formula C4H12N2O4S2 B12835993 N,N'-(Ethane-1,2-diyl)dimethanesulfonamide CAS No. 89990-52-3

N,N'-(Ethane-1,2-diyl)dimethanesulfonamide

Cat. No.: B12835993
CAS No.: 89990-52-3
M. Wt: 216.3 g/mol
InChI Key: UKMPBSSSHAABOE-UHFFFAOYSA-N
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Description

Product Overview N,N'-(Ethane-1,2-diyl)dimethanesulfonamide is a synthetic organic compound belonging to the class of disulfonamides. Its molecular structure has been confirmed through crystallographic studies, revealing that the molecule possesses crystallographic inversion symmetry with a central N—C—C—N moiety . The geometry around the sulfonamide sulfur atoms is a slightly distorted tetrahedral configuration . Research Applications and Value This compound serves as a valuable building block in chemical synthesis and materials science research. Sulfonamide derivatives, particularly disulfonamides, are widely investigated due to their diverse pharmacological applications and are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . As such, this compound is of significant interest for the development of new bioactive molecules and for studying structure-activity relationships. Its structural analog, ethane dimethanesulfonate (EDS), is a known research chemical used in biological studies, for instance, to investigate Leydig cell regeneration in rat models . Researchers may utilize this dimethanesulfonamide as a ligand in coordination chemistry or as a precursor for more complex chemical entities. Handling and Storage This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling and store the compound as recommended.

Properties

CAS No.

89990-52-3

Molecular Formula

C4H12N2O4S2

Molecular Weight

216.3 g/mol

IUPAC Name

N-[2-(methanesulfonamido)ethyl]methanesulfonamide

InChI

InChI=1S/C4H12N2O4S2/c1-11(7,8)5-3-4-6-12(2,9)10/h5-6H,3-4H2,1-2H3

InChI Key

UKMPBSSSHAABOE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCNS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-(Ethane-1,2-diyl)dimethanesulfonamide can be synthesized through a solvothermal reaction. One method involves the reaction of ethylenediamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of N,N’-(Ethane-1,2-diyl)dimethanesulfonamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethane-1,2-diyl)dimethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide groups to amine groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.

Scientific Research Applications

N,N’-(Ethane-1,2-diyl)dimethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-(Ethane-1,2-diyl)dimethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. N,N'-(Ethane-1,2-diyl)dibenzenesulfonamide
  • Structure : Features two benzenesulfonamide groups linked by an ethane-1,2-diyl spacer.
  • Key Properties :
    • Exhibits antibacterial, anti-inflammatory, and antitumor activities due to the electron-withdrawing sulfonamide groups and aromatic rings .
    • Crystal structure analysis reveals hydrogen-bonded networks (N–H⋯O) stabilizing the lattice .
  • Comparison :
    • The target compound replaces benzene rings with methyl groups, likely enhancing solubility in polar solvents but reducing π-π stacking interactions.
    • Biological activity may differ due to reduced steric hindrance and altered electronic effects.
2.2. Cationic Gemini Surfactants with Ester Spacers (e.g., CGSES12–CGSES16)
  • Structure : Gemini surfactants with ethane-1,2-diyl spacers, quaternary ammonium heads, and fatty acyl chains .
  • Key Properties :
    • Effective corrosion inhibitors in acidic media due to adsorption on metal surfaces via electrostatic interactions .
  • Comparison :
    • The target compound lacks surfactant properties but shares a flexible ethane-diyl spacer. The absence of charged groups limits its use in corrosion inhibition.
2.3. N,N′-{[Ethane-1,2-diylbis(oxy)]bis(ethane-2,1-diyl)}bis(4-methylbenzenesulfonamide)
  • Structure : Incorporates ether linkages in the spacer and p-toluenesulfonamide groups .
  • Key Properties :
    • Dihedral angles between aromatic rings (50.91°) and gauche conformations in the spacer influence crystal packing .
  • Comparison :
    • Ether linkages in the spacer increase hydrophilicity and conformational flexibility compared to the target compound’s simpler ethane-diyl backbone.
2.4. N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium Mesylate ([TMBSED][Oms]₂)
  • Structure : Dicationic ionic liquid with sulfonate groups .
  • Key Properties :
    • Dual-functional catalyst for synthesizing 1-thioamidoalkyl-2-naphthols under solvent-free conditions .
2.5. N,N'-(Ethane-1,2-diyl)bis(4-methoxybenzenesulfonamide) and Derivatives
  • Structure : Methoxy- or methyl-substituted benzenesulfonamides .
  • Key Properties :
    • Voltammetric studies in DMF reveal redox behavior influenced by substituent electronic effects .
  • Comparison :
    • The target compound’s aliphatic sulfonamide groups may exhibit distinct electrochemical properties due to the absence of aromatic conjugation.

Research Findings and Implications

  • Structural Flexibility : Ethane-diyl spacers enable conformational adaptability, critical for applications like crystal packing (e.g., hydrogen bonding in dibenzenesulfonamide ) or surfactant adsorption .
  • Substituent Effects : Aromatic sulfonamides exhibit enhanced biological activity but lower solubility than aliphatic analogs. Methanesulfonamide derivatives may prioritize solubility and metal chelation .
  • Synthetic Routes : Condensation reactions with sulfonyl chlorides (e.g., methanesulfonyl chloride) are common for ethane-diyl-linked sulfonamides .

Biological Activity

N,N'-(Ethane-1,2-diyl)dimethanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C4H12N2O4S2C_4H_{12}N_2O_4S_2. The compound features two methanesulfonamide groups linked by an ethane-1,2-diyl backbone. This unique structure contributes to its solubility and reactivity, enhancing its potential as a pharmaceutical agent.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, which is attributed to its ability to interfere with bacterial metabolic pathways by inhibiting specific enzymes.

The antimicrobial action of this compound is primarily due to:

  • Enzyme Inhibition : It targets bacterial enzymes involved in metabolism, thereby disrupting essential biological processes.
  • Hydrogen Bonding : The sulfonamide groups can form hydrogen bonds with biological molecules, influencing their activity and stability .

Anticancer Properties

In addition to its antimicrobial effects, there is emerging research into the anticancer properties of this compound. Studies suggest that it may inhibit cancer cell proliferation by targeting specific molecular pathways associated with tumor growth.

Case Studies

  • Leukemia Treatment : A study indicated that disulfonamide compounds could inhibit DNA repair mechanisms in cancer cells, potentially leading to increased effectiveness in treating various cancers such as leukemia .
  • In Vitro Studies : Laboratory experiments have shown that this compound can induce apoptosis in cancer cell lines by disrupting metabolic functions critical for cell survival .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N,N'-(Propane-1,3-diyl)dimethanesulfonamidePropane backbone instead of ethaneVariations in steric hindrance and solubility
N,N'-(Ethane-1,2-diyl)bis(N-methylformamide)Similar backbone with N-methylformamideDifferent functional groups affecting reactivity
N,N'-(Ethane-1,2-diyl)bis(benzamides)Contains benzamide groupsDistinct aromatic properties influencing activity

Q & A

Q. What are the common synthetic routes for N,N'-(Ethane-1,2-diyl)dimethanesulfonamide, and how is its purity validated?

The synthesis typically involves the reaction of ethane-1,2-diamine with methanesulfonyl chloride under controlled alkaline conditions. Purification is achieved via recrystallization from polar solvents like ethanol or methanol. Purity validation employs gas chromatography (GC) or high-performance liquid chromatography (HPLC), with ≥99% purity criteria . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 5.2115 Å, b = 16.6905 Å, c = 17.8750 Å, and β = 93.187°. Data collection uses MoKα radiation (λ = 0.71073 Å), and refinement is performed via SHELXL-97, accounting for thermal displacement parameters and hydrogen bonding networks .

Advanced Research Questions

Q. How does this compound function as a chelating agent for transition metal ions like Ni²⁺?

The sulfonamide groups act as bidentate ligands, coordinating with metal ions through the sulfonyl oxygen and amine nitrogen atoms. In electrochemical sensing, the compound forms stable complexes with Ni²⁺, detectable via cyclic voltammetry (CV) or differential pulse voltammetry (DPV) at trace concentrations (detection limit ~0.1 nM). The binding affinity is influenced by pH and solvent polarity .

Q. What computational methodologies predict the stability constants (logK) of metal complexes with this ligand?

Quantitative Structure-Property Relationship (QSPR) models and deep learning algorithms are employed. Solov'ev et al. (2012) used descriptors like ligand denticity, metal ion charge density, and solvent dielectric constant to predict logK for Mn²⁺, Fe²⁺, and UO₂²⁺ complexes. Recent deep learning models integrate molecular graph convolutions and experimental data to achieve ±0.3 logK accuracy .

Q. How is this compound integrated into ion-conductive polymers, and what structural factors enhance performance?

In polymers like poly[N,N’-(ethane-1,2-diyl)-1,4,5,8-naphthalenetetracarboxyimide] (PNDIE), the sulfonamide groups facilitate ion transport via hydrogen bonding. Porous polymer architectures (e.g., PSHATN) exhibit 10× higher ionic conductivity (10⁻³ S/cm) than non-porous analogs due to electrolyte absorption and conformational flexibility. Electrochemical swelling studies in Mg²⁺ electrolytes validate these effects .

Q. How are discrepancies in crystallographic data resolved during refinement?

Discrepancies in bond lengths or angles are addressed by:

  • Re-examining data collection parameters (e.g., temperature, radiation source).
  • Applying twin refinement in SHELXL for twinned crystals.
  • Validating hydrogen positions via Fourier difference maps.
  • Cross-verifying with spectroscopic data (e.g., IR, NMR) .

Methodological Tables

Table 1. Key crystallographic parameters for this compound .

ParameterValue
Space groupP2₁/c
Unit cell volume1552.4 ų
Z (molecules/unit cell)4
Density (calc.)1.456 g/cm³
R-factor<0.05

Table 2. Electrochemical performance of sulfonamide-based polymers .

PolymerIonic Conductivity (S/cm)Electrolyte
PSHATN1.2 × 10⁻³Mg²⁺
PNDIE3.5 × 10⁻⁴Mg²⁺
PAQS8.7 × 10⁻⁵Mg²⁺

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